molecular formula C17H14N2O4S2 B6363650 Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine CAS No. 920621-61-0

Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine

Cat. No.: B6363650
CAS No.: 920621-61-0
M. Wt: 374.4 g/mol
InChI Key: PLQQKBIFNFFCLD-UHFFFAOYSA-N
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Description

Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[3,4-d]1,3-dioxole moiety, a pyridylmethyl group, and a thienylsulfonyl amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl or thienylsulfonyl groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c20-25(21,17-4-2-8-24-17)19(11-13-3-1-7-18-10-13)14-5-6-15-16(9-14)23-12-22-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQQKBIFNFFCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413989
Record name BENZO[3,4-D]1,3-DIOXOLEN-5-YL(3-PYRIDYLMETHYL)(2-THIENYLSULFONYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-22-3
Record name BENZO[3,4-D]1,3-DIOXOLEN-5-YL(3-PYRIDYLMETHYL)(2-THIENYLSULFONYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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